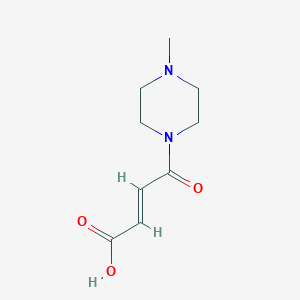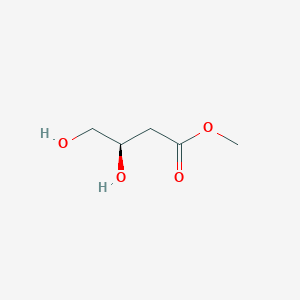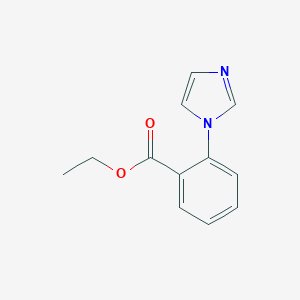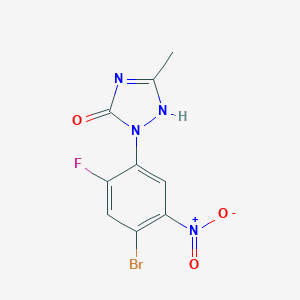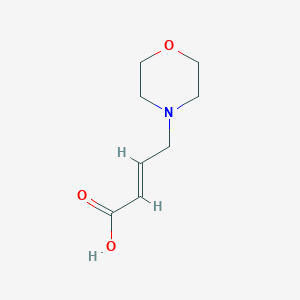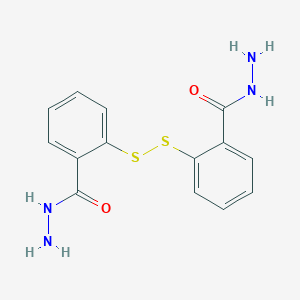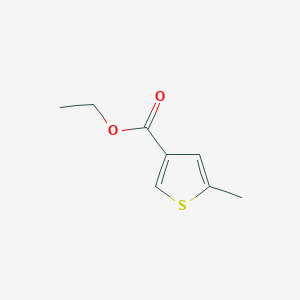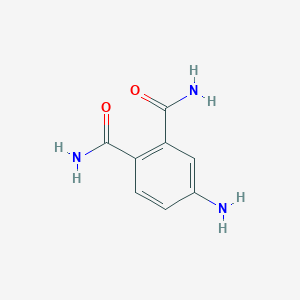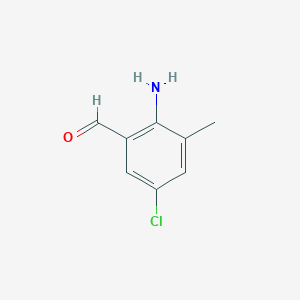
2-アミノ-5-クロロ-3-メチルベンズアルデヒド
概要
説明
2-Amino-5-chloro-3-methylbenzaldehyde: is an organic compound with the molecular formula C8H8ClNO . It is a derivative of benzaldehyde, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a methyl group at the third position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
科学的研究の応用
Chemistry: 2-Amino-5-chloro-3-methylbenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as an intermediate in the synthesis of dyes and pigments .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of bioactive molecules. It is also employed in the development of fluorescent probes for imaging applications.
Medicine: The compound serves as an intermediate in the synthesis of pharmaceutical agents, including antimicrobial and anticancer drugs. Its derivatives have shown potential in inhibiting specific enzymes and pathways involved in disease progression .
Industry: In the agrochemical industry, 2-Amino-5-chloro-3-methylbenzaldehyde is used in the synthesis of insecticides and herbicides. It is also utilized in the production of specialty chemicals and materials .
作用機序
Target of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The compound, being an aldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, nitrogen acts as the nucleophile instead of oxygen . The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes and ketones is a well-known biochemical pathway .
Result of Action
The formation of oximes and hydrazones could potentially have various effects depending on the specific biological context .
準備方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 2-Amino-5-chloro-3-methylbenzaldehyde typically begins with 2-nitro-3-methylbenzoic acid.
Reduction Reaction: The nitro group is reduced to an amino group using catalytic hydrogenation.
Chlorination Reaction: The amino group is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification Reaction: The resulting compound undergoes esterification to form the corresponding ester.
Ammonolysis Reaction: Finally, the ester is subjected to ammonolysis to yield 2-Amino-5-chloro-3-methylbenzaldehyde.
Industrial Production Methods: The industrial production of 2-Amino-5-chloro-3-methylbenzaldehyde follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to minimize by-products and waste, making the process suitable for large-scale production .
化学反応の分析
Types of Reactions:
Oxidation: 2-Amino-5-chloro-3-methylbenzaldehyde can undergo oxidation reactions to form corresponding acids or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Reagents like sodium methoxide or sodium ethoxide are used under basic conditions.
Major Products:
Oxidation: 2-Amino-5-chloro-3-methylbenzoic acid.
Reduction: 2-Amino-5-chloro-3-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
類似化合物との比較
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 2-Amino-3-methyl-5-chlorobenzoic acid
Uniqueness: 2-Amino-5-chloro-3-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a balance of stability and reactivity, making it versatile for various synthetic applications .
特性
IUPAC Name |
2-amino-5-chloro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJCJCBRHZCQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
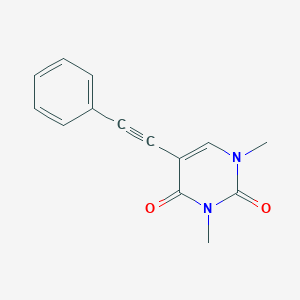
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
